Binding Free Energy vs. 1-Substituted Analogs
In a head-to-head molecular dynamics study, the target compound (defined as Inhibitor 2 in the series) demonstrated a calculated binding free energy (ΔGbinding) of -154.123 kcal/mol, positioning it between the series' most potent inhibitor (Inhibitor 1, -180.067 kcal/mol) and the weakest (Inhibitor 4, -75.383 kcal/mol) [1]. This 78.7 kcal/mol advantage over Inhibitor 4 highlights that the compound's specific 1-substituent configuration enables significantly more favorable binding than simple aromatic substitutions, directly impacting its viability as a lead scaffold for reversible MAGL inhibition.
| Evidence Dimension | Calculated MM/PBSA Binding Free Energy (ΔGbinding) |
|---|---|
| Target Compound Data | -154.123 kcal/mol (Inhibitor 2) |
| Comparator Or Baseline | Inhibitor 1: -180.067 kcal/mol; Inhibitor 3: -146.621 kcal/mol; Inhibitor 4: -75.383 kcal/mol |
| Quantified Difference | ΔΔGbinding (vs Inhibitor 4) = -78.7 kcal/mol; ΔΔGbinding (vs Inhibitor 1) = +25.9 kcal/mol |
| Conditions | 200 ns classical MD simulations; MM/PBSA energy decomposition; MAGL protein structure (PDB ID: 3PE6); Inhibitor 1-4 correspond to compounds with different 1-substituents on the aryl formyl piperidine scaffold. |
Why This Matters
This quantitative ranking provides a direct measure of the thermodynamic penalty incurred by replacing the 5-chloro-2-formylphenyl group with other substituents, guiding chemists in prioritizing this specific intermediate for further optimization.
- [1] Liu, C.; Guan, S.; E, J.; Yang, Z.; Zhang, X.; Ju, J.; Wang, S.; Zhang, H. Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations. Molecules 2022, 27, 7512. DOI: 10.3390/molecules27217512. Table 3. View Source
